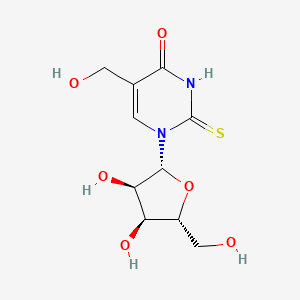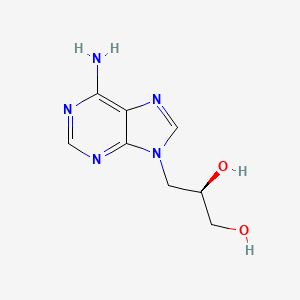
5-HydroxyMethyl-2-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HydroxyMethyl-2-thiouridine: is a modified nucleoside that is derived from uridine It contains a hydroxymethyl group at the 5-position and a sulfur atom replacing the oxygen atom at the 2-position of the uridine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-HydroxyMethyl-2-thiouridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the introduction of a hydroxymethyl group at the 5-position and the substitution of the oxygen atom at the 2-position with a sulfur atom. This process often requires specific reagents and conditions to achieve the desired modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced chemical engineering processes and equipment to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-HydroxyMethyl-2-thiouridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other modified nucleosides.
Substitution: The sulfur atom at the 2-position can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: 5-HydroxyMethyl-2-thiouridine is used in the study of nucleoside analogs and their chemical properties. It serves as a model compound for understanding the behavior of modified nucleosides in various chemical reactions.
Biology: In biological research, this compound is studied for its role in RNA modification and its potential impact on gene expression and regulation. It is also used in the synthesis of modified RNA molecules for experimental purposes.
Medicine: The compound has potential applications in the development of therapeutic agents. Its unique structure may allow for the design of drugs that target specific biological pathways or molecular targets.
Industry: In the industrial sector, this compound can be used in the production of specialized nucleoside derivatives for various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 5-HydroxyMethyl-2-thiouridine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The hydroxymethyl and sulfur groups may interact with specific molecular targets, affecting RNA stability and interactions with other biomolecules. These modifications can lead to changes in gene expression and cellular processes.
Comparison with Similar Compounds
5-Methyluridine: Similar to 5-HydroxyMethyl-2-thiouridine but with a methyl group at the 5-position instead of a hydroxymethyl group.
2-Thiouridine: Contains a sulfur atom at the 2-position but lacks the hydroxymethyl group at the 5-position.
5-Hydroxymethylcytidine: Similar structure but with a cytidine base instead of uridine.
Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group at the 5-position and a sulfur atom at the 2-position. This combination of modifications imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O6S |
|---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O6S/c13-2-4-1-12(10(19)11-8(4)17)9-7(16)6(15)5(3-14)18-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,19)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
CXVAUSNJFDPWBH-JXOAFFINSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine](/img/structure/B11750314.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750340.png)

![(3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750344.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750346.png)





![[(1-ethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11750405.png)
